BETA-CARYOPHYLLENE

Description

Significance of Sesquiterpenes in Scientific Inquiry

Sesquiterpenes are a class of terpenoids characterized by their 15-carbon structure, derived from three isoprene (B109036) units wisdomlib.orgresearchgate.net. They are prominent components of essential oils found in a wide variety of plant species wisdomlib.orgresearchgate.net. Sesquiterpenes play significant roles in plants, often as part of their defense systems against biotic and abiotic stress mdpi.com.

The scientific inquiry into sesquiterpenes is significant due to their diverse biological properties, which include phytomedicinal, phytotoxic, and agrochemical potentials researchgate.net. Research has explored their contributions to the therapeutic properties of plants and their potential cytotoxic effects on certain cell types wisdomlib.orgresearchgate.net. Over 500 different sesquiterpenes have been identified, with more than 100 known derivatives reported from plants, highlighting their chemical diversity mdpi.com. This structural variety contributes to their wide range of biological activities, such as anticancer, antibacterial, anti-inflammatory, antiviral, antioxidant, hepatoprotective, and neuroprotective effects researchgate.netmdpi.com.

The study of sesquiterpenes involves understanding their structural characteristics, biogenesis, and biological activity mdpi.com. Research focuses on their interactions with various biological targets and signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway and nitric oxide (NO) generation, which are involved in inflammation mdpi.com. Despite significant research, a clear definition of functional chemical groups or modes of action for all sesquiterpenes remains an area of ongoing investigation mdpi.com.

Foundational Research Paradigms and Theoretical Frameworks for Natural Compounds

Research into natural compounds like beta-caryophyllene (B1668595) is guided by various research paradigms and theoretical frameworks. A research paradigm is a worldview or philosophical framework that includes ideas, beliefs, and biases, guiding the entire research process researcher.life. These paradigms inform the design and conduct of research projects, influencing the research question, methods, and analysis researcher.lifepressbooks.pub.

One foundational paradigm often employed in the study of natural compounds and their biological effects is positivism researcher.lifegwu.edu. The positivist paradigm assumes an objective reality that can be studied and understood through empirical observation and measurement gwu.edued.gov. In this framework, the goal is often to identify causal relationships and establish generalizable laws gwu.edu. Experimental designs are favored, aiming to isolate and control variables to determine the effect of a specific compound gwu.edu. This aligns with studies investigating the direct biological effects of beta-caryophyllene on specific receptors or pathways.

Another relevant framework involves understanding the interaction of natural compounds with biological systems at a molecular level. This often draws upon principles from pharmacology, biochemistry, and molecular biology. Theoretical frameworks in these fields provide the basis for hypotheses regarding the mechanisms of action of compounds like BCP, such as its interaction with the cannabinoid receptor type 2 (CB₂) wikipedia.orgpnas.org.

Research on natural compounds also incorporates frameworks related to natural product chemistry, focusing on the isolation, purification, and structural elucidation of these compounds. This involves established methodologies for extraction, chromatography, and spectroscopic analysis.

Furthermore, the study of compounds like BCP, which are found in diverse plant sources, often involves ethnobotanical research paradigms that explore traditional uses of plants and guide the investigation of their active constituents. While not solely focused on BCP, this highlights the broader context and diverse approaches within natural compound research.

The selection of a research paradigm and theoretical framework is crucial as it shapes the research questions, methodology, and interpretation of findings researcher.lifepressbooks.pub. For natural compounds, a combination of paradigms, often rooted in empirical investigation, is utilized to understand their complex chemistry and biological activities.

Detailed Research Findings (Examples):

Academic research on beta-caryophyllene has revealed several key findings:

CB₂ Receptor Agonism: Beta-caryophyllene has been identified as a selective agonist of the cannabinoid receptor type 2 (CB₂) wikipedia.orgpnas.org. This interaction is significant because CB₂ receptors are primarily located on immune cells and are involved in modulating inflammation and pain, without the psychoactive effects associated with CB₁ receptor activation pnas.orgnih.gov. Studies have shown BCP binds to the CB₂ receptor with a binding affinity (Kᵢ) of 155 ± 4 nM pnas.org.

Anti-inflammatory Effects: Through its interaction with CB₂, BCP has demonstrated anti-inflammatory properties in various models pnas.orgnih.gov. It has been shown to inhibit inflammatory responses and modulate the production of pro-inflammatory cytokines pnas.orgmdpi.com.

Potential Therapeutic Areas: Research is exploring the potential therapeutic applications of BCP based on its biological activities. These areas include its potential in addressing inflammation, pain, and certain neurological conditions pnas.orgnih.gov. Studies have investigated its effects in models of anxiety and depression, suggesting potential clinical value by influencing both behavioral and inflammatory responses to stress nih.gov.

Data Tables:

While specific quantitative data tables for all research findings are extensive and varied across numerous studies, the following table illustrates the binding affinity of Beta-Caryophyllene to the CB₂ receptor, a key research finding.

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Reference |

| Beta-Caryophyllene | CB₂ | 155 ± 4 nM | pnas.org |

Another area of research involves the concentration of BCP in various plant sources. While a comprehensive table of all sources is beyond the scope of this article, an example highlighting high concentrations is presented below.

| Plant Source | Beta-Caryophyllene Concentration (%) | Reference |

| Ylang-Ylang leaves | 52 | mdpi.com |

| Spondias pinnata leaves | 49.9 | mdpi.com |

These tables represent examples of the type of data generated in academic research on beta-caryophyllene, focusing on its molecular interactions and natural occurrence.

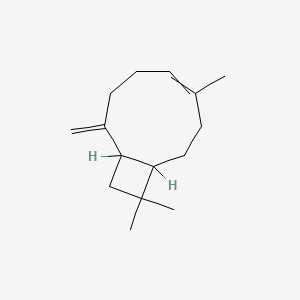

Structure

3D Structure

Properties

IUPAC Name |

4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNUFJAVOOONJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=C)C2CC(C2CC1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859143 | |

| Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992), Liquid, Liquid with a terpene odor between cloves and turpentine; [Merck Index] Pale yellow oily liquid; [CAMEO] Clear colorless liquid with a sweet woody odor;, Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Caryophyllene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

264 to 266 °F at 14 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

214 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in oils, ether, Soluble (in ethanol) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.899-0.908 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

87-44-5, 13877-93-5 | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caryophyllene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of Beta Caryophyllene

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) as Precursors

IPP and its isomer, DMAPP, are five-carbon molecules that serve as the activated isoprene (B109036) units for terpenoid biosynthesis. mdpi.comfrontiersin.orgmdpi.comwikipedia.org The balance and availability of IPP and DMAPP are crucial for the efficient synthesis of downstream terpenoids. IPP can be reversibly isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase (IDI). mdpi.comnih.gov

In plants, the MVA pathway is primarily localized in the cytosol and is a key route for the synthesis of IPP and DMAPP. mdpi.comfrontiersin.orgnih.govresearchgate.net This pathway initiates with the condensation of acetyl-CoA molecules. nih.govlibretexts.org The MVA pathway involves a series of enzymatic steps, starting with the condensation of two molecules of acetyl-CoA, followed by the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate (B85504) catalyzed by HMG-CoA reductase. mdpi.comnih.gov Mevalonate is then phosphorylated and decarboxylated to yield IPP, which can be isomerized to DMAPP. nih.gov

The MEP pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, operates primarily in the plastids of plant cells. mdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P) as starting materials. mdpi.comnih.gov The initial rate-limiting step involves the condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). mdpi.comresearchgate.net DXP is then converted through a series of enzymatic reactions to produce IPP and DMAPP. mdpi.comresearchgate.net While the MVA pathway is generally considered to supply precursors for sesquiterpenes, and the MEP pathway for monoterpenes and diterpenes, there can be cross-talk and exchange of IPP and DMAPP between the two pathways depending on the plant species and physiological conditions. frontiersin.orgresearchgate.netmdpi.com

Mevalonate (MVA) Pathway Contribution

Farnesyl Pyrophosphate (FPP) as a Direct Precursor

Farnesyl pyrophosphate (FPP) is a 15-carbon isoprenoid precursor that serves as the direct substrate for the biosynthesis of sesquiterpenes, including β-caryophyllene. mdpi.comfrontiersin.orgresearchgate.netontosight.aiwikipedia.orgacs.org FPP is formed by the sequential condensation of IPP and DMAPP units. mdpi.comlibretexts.org

Farnesyl pyrophosphate synthase (FPPS), also known as farnesyl diphosphate synthase, is the enzyme responsible for catalyzing the formation of FPP. mdpi.comontosight.aicdnsciencepub.com This enzyme catalyzes the head-to-tail condensation of one molecule of DMAPP with two molecules of IPP. mdpi.comlibretexts.org This reaction involves the ionization of the allylic diphosphate ester and subsequent additions of IPP units. mdpi.comlibretexts.org The availability and activity of FPPS are critical for providing the necessary FPP precursor for β-caryophyllene synthesis. ontosight.ai

Enzymatic Conversion to Beta-Caryophyllene (B1668595)

The final step in the biosynthesis of β-caryophyllene is the cyclization of FPP, catalyzed by a specific class of enzymes known as terpene synthases. mdpi.commdpi.com For β-caryophyllene, this reaction is mediated by β-caryophyllene synthase enzymes. researchgate.netontosight.ai

Beta-caryophyllene synthases are key enzymes that catalyze the intramolecular cyclization of FPP to form β-caryophyllene. researchgate.netontosight.ai These enzymes exhibit specificity for FPP as a substrate and are responsible for the unique bicyclic structure of β-caryophyllene. ontosight.aioup.com Research has identified and characterized various β-caryophyllene synthase enzymes from different plant species.

BcTPSa21: Identified in pak choi (Brassica campestris), BcTPSa21 is a β-caryophyllene synthase. Genetic analysis and functional validation through transient expression and enzyme activity assays have confirmed its role in β-caryophyllene biosynthesis in this plant. oup.comresearchgate.netcolab.wsnih.govnih.gov A single nucleotide polymorphism (SNP) in the promoter region of BcTPSa21 has been shown to affect its expression, influencing β-caryophyllene production. oup.comresearchgate.netcolab.wsnih.gov

QHS1: This β-caryophyllene synthase from Artemisia annua (sweet wormwood) has been widely studied and used for heterologous production of β-caryophyllene in various host organisms, including Escherichia coli and Saccharomyces cerevisiae. mdpi.comresearchgate.netacs.orguniprot.orgrcsb.orggenome.jpnih.gov Heterologous expression of QHS1 in E. coli has enabled microbial production of β-caryophyllene, achieving significant titers in engineered strains. researchgate.net

AaCPS1: A caryophyllene (B1175711) synthase gene (AtCS1) showing similarity to the one found in Artemisia annua (AaCS) has been identified in Ayapana triplinervis. cdnsciencepub.com Transient expression of AaCS in Nicotiana benthamiana leaves resulted in the production of β-caryophyllene. cdnsciencepub.com

TPS7: A novel β-caryophyllene synthase, TPS7, has been discovered in Nicotiana tabacum (tobacco). mdpi.comnih.govresearchgate.netresearchgate.netnih.gov Overexpression of the tps7 gene in engineered E. coli strains carrying a heterogeneous MVA pathway has demonstrated efficient production of β-caryophyllene, achieving high titers in fermentation processes. mdpi.comnih.govresearchgate.netnih.gov

These characterized enzymes highlight the diversity of β-caryophyllene synthases across plant species and their crucial role in catalyzing the final cyclization step of β-caryophyllene biosynthesis from FPP.

Key Enzymes and Precursors in β-Caryophyllene Biosynthesis

| Molecule | Role in Pathway | Originating Pathway(s) |

| Isopentenyl Diphosphate (IPP) | Fundamental C5 precursor | MVA and MEP Pathways |

| Dimethylallyl Diphosphate (DMAPP) | Fundamental C5 precursor (isomer of IPP) | MVA and MEP Pathways |

| Farnesyl Pyrophosphate (FPP) | Direct C15 precursor for sesquiterpenes | Formed from IPP/DMAPP |

| Farnesyl Pyrophosphate Synthase | Catalyzes FPP formation from IPP and DMAPP | - |

| Beta-Caryophyllene Synthase | Catalyzes cyclization of FPP to β-caryophyllene | - |

Examples of Characterized Beta-Caryophyllene Synthases

| Enzyme Name | Source Organism | Key Findings |

| BcTPSa21 | Brassica campestris | Role confirmed in β-caryophyllene biosynthesis; expression affected by SNP in promoter. oup.comresearchgate.netcolab.wsnih.govnih.gov |

| QHS1 | Artemisia annua | Widely used for heterologous expression; enables microbial production in E. coli and S. cerevisiae. mdpi.comresearchgate.netacs.orguniprot.orgrcsb.orggenome.jpnih.gov |

| AaCS1 | Ayapana triplinervis | Homolog of A. annua enzyme; transient expression in N. benthamiana produced β-caryophyllene. cdnsciencepub.com |

| TPS7 | Nicotiana tabacum | Novel enzyme with high efficiency; used in engineered E. coli for high-titer production. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov |

Cyclization and Rearrangement Mechanisms

The formation of beta-caryophyllene from FPP involves a series of cyclization and rearrangement reactions mediated by beta-caryophyllene synthase. mdpi.comontosight.ai The process is initiated by the ionization of FPP, leading to the formation of a farnesyl cation. ontosight.aibioinformatics.nl This highly reactive intermediate undergoes a specific cyclization reaction, typically a (1,11)-cyclization, which can lead to the formation of a humulyl cation. mdpi.commdpi.com The humulyl cation can then undergo further rearrangements and cyclizations, ultimately resulting in the formation of the bicyclic structure of beta-caryophyllene, which contains a unique nine-membered ring and a cyclobutane (B1203170) ring. mdpi.comwikipedia.org

While beta-caryophyllene is often the major product, beta-caryophyllene synthase can sometimes produce other sesquiterpenes, such as alpha-humulene, as minor byproducts, depending on the specific enzyme and plant species. mdpi.commdpi.comacs.org Alpha-humulene is a ring-open isomer of beta-caryophyllene, formed from the same humulyl cation intermediate through a different deprotonation or cyclization pathway. mdpi.commdpi.com

Genetic and Molecular Regulation of Biosynthesis

The production of beta-caryophyllene is tightly regulated at the genetic and molecular levels, involving the expression of key genes and the activity of various transcription factors.

Identification of Key Genes and Regulatory Elements (e.g., Terpene Synthase Genes)

The primary gene responsible for beta-caryophyllene biosynthesis is the beta-caryophyllene synthase gene (TPS), which encodes the enzyme catalyzing the conversion of FPP. oup.commaxapress.comcdnsciencepub.com Studies in various plant species have identified specific TPS genes involved in beta-caryophyllene production. For instance, in pak choi (Brassica campestris), BcTPSa21 has been identified as a candidate gene encoding beta-caryophyllene synthase, and its expression is directly linked to beta-caryophyllene production. oup.comresearchgate.netcolab.wsnih.gov In Artemisia annua, AaCPS is the gene encoding beta-caryophyllene synthase. nih.gov The transcriptional variation of these TPS genes is a key factor determining the presence or absence of beta-caryophyllene in different plant materials. oup.comwikipedia.org

Regulatory elements in the promoter regions of these TPS genes play a crucial role in controlling their expression levels. These elements can be binding sites for transcription factors that either activate or repress gene transcription.

Role of Transcription Factors (e.g., BcMYC2, BcDIVARICATA, bHLH Family)

Transcription factors are key regulators of beta-caryophyllene biosynthesis by binding to specific DNA sequences in the promoter regions of biosynthetic genes, such as TPS genes, and modulating their transcription. Several families of transcription factors have been implicated in regulating terpenoid biosynthesis, including MYB, bHLH, and AP2/ERF families. colab.wsfrontiersin.orgmdpi.commdpi.com

MYC2: MYC2, a basic helix-loop-helix (bHLH) transcription factor, plays a significant role in coordinating signals from phytohormone pathways, particularly jasmonic acid (JA). oup.comfrontiersin.org In Arabidopsis thaliana, MYC2 regulates the expression of beta-caryophyllene synthase genes (e.g., AtTPS21 and AtTPS11) by directly binding to their promoters and activating their expression. maxapress.commdpi.comfrontiersin.org Overexpression of MYC2 homologs in other plants has also been shown to enhance beta-caryophyllene accumulation. oup.com

BcDIVARICATA: In pak choi, BcDIVARICATA, an R-R-type MYB transcription factor, has been identified as a negative regulator of beta-caryophyllene synthesis. oup.comresearchgate.netcolab.wsnih.gov

bHLH Family: Basic helix-loop-helix (bHLH) transcription factors, including MYC2, are generally known to play positive regulatory roles in terpenoid biosynthesis in various plant species. oup.comnih.govmdpi.com For example, AabHLH112 has been shown to positively regulate beta-caryophyllene biosynthesis in Artemisia annua. oup.comnih.gov Studies have also indicated that bHLH transcription factors can interact with other factors, such as MYB and WD40 repeat proteins, to form regulatory complexes. mdpi.commdpi.com

Single Nucleotide Polymorphisms (SNPs) and Gene Expression

Single nucleotide polymorphisms (SNPs) in regulatory regions, such as gene promoters, can significantly impact gene expression levels and, consequently, the production of secondary metabolites like beta-caryophyllene. A study in pak choi identified a specific SNP (C-T) in the promoter region of the BcTPSa21 gene that affects the binding of the transcription factor BcMYC2. oup.comresearchgate.netcolab.wsnih.gov This altered binding affinity influences the transcription of BcTPSa21, thereby affecting beta-caryophyllene synthesis. oup.comresearchgate.netcolab.wsnih.gov This finding highlights how minor genetic variations can lead to significant differences in the chemical composition of plants.

Phytohormonal Modulation of Biosynthetic Pathways (e.g., Jasmonic Acid, Abscisic Acid)

Phytohormones are essential signaling molecules that regulate numerous aspects of plant development and responses to the environment, including the production of terpenoids. oup.comnih.gov

Jasmonic Acid (JA): Jasmonic acid is a key phytohormone known to positively regulate beta-caryophyllene synthase expression and, consequently, beta-caryophyllene biosynthesis. oup.comnih.govresearchgate.net JA is often induced in response to herbivore attack and other stresses, leading to increased production of defense compounds like beta-caryophyllene. maxapress.comnih.govresearchgate.net The JA signaling pathway involves transcription factors like MYC2, which mediate the JA-induced expression of TPS genes. oup.commaxapress.comfrontiersin.org

Abscisic Acid (ABA): Abscisic acid is another phytohormone that can influence beta-caryophyllene biosynthesis, often in interaction with other signaling pathways. In pak choi, abscisic acid participates in the biosynthesis of beta-caryophyllene through a module involving BcPYL6, BcDIVARICATA, and BcMYC2. oup.comresearchgate.netcolab.wsnih.gov This suggests potential crosstalk between ABA and JA signaling pathways in regulating beta-caryophyllene production. oup.com While ABA can sometimes have complex or even negative effects on JA-mediated responses, its specific role in beta-caryophyllene biosynthesis can vary depending on the plant species and the environmental context. frontiersin.org

The interplay between different phytohormone signaling pathways allows plants to fine-tune their production of secondary metabolites in response to a variety of internal and external cues.

Environmental Factors Influencing Beta-Caryophyllene Production in Plants

Environmental factors can significantly influence the production of beta-caryophyllene in plants, affecting both the expression of biosynthetic genes and the activity of enzymes. These factors include both abiotic and biotic elements. rsc.orgfrontiersin.orgfrontiersin.org

Light: Light intensity and photoperiod can modulate the biosynthesis and release of plant volatiles. rsc.org

Water Availability: Drought stress can influence the levels of beta-caryophyllene, although the effects can vary depending on the plant species. frontiersin.orgrsc.org Some studies suggest that drought stress can lead to increased levels of beta-caryophyllene. frontiersin.org

Nutrient Availability: The availability of soil nutrients, such as calcium and phosphorus, may also play a role in influencing the levels of sesquiterpenes like beta-caryophyllene. scielo.br Competition for limited resources can affect the production and emission of plant volatile organic compounds. scielo.br

Biotic Factors: Herbivores and microorganisms can induce or suppress the biosynthesis and emission of plant volatiles, including beta-caryophyllene, through the release of elicitors and effectors. rsc.org Root colonization by certain microbes, for instance, has been shown to influence beta-caryophyllene production. rsc.org

The combined effect of these environmental factors, along with genetic variability, contributes to the observed differences in beta-caryophyllene content among different plant populations and under varying growth conditions. frontiersin.orgfrontiersin.orgmdpi.com

Data Table: Key Genes and Transcription Factors in Beta-Caryophyllene Biosynthesis

| Category | Gene/Factor Name | Role in Beta-Caryophyllene Biosynthesis | Plant Species Example | Source |

| Terpene Synthase | BcTPSa21 | Encodes beta-caryophyllene synthase | Brassica campestris (pak choi) | oup.comresearchgate.netcolab.wsnih.gov |

| Terpene Synthase | AaCPS | Encodes beta-caryophyllene synthase | Artemisia annua | nih.gov |

| Transcription Factor | BcMYC2 | Positive regulator, binds to BcTPSa21 promoter | Brassica campestris (pak choi) | oup.comresearchgate.netcolab.wsnih.gov |

| Transcription Factor | BcDIVARICATA | Negative regulator | Brassica campestris (pak choi) | oup.comresearchgate.netcolab.wsnih.gov |

| Transcription Factor | AabHLH112 | Positive regulator | Artemisia annua | oup.comnih.gov |

| Transcription Factor | MYC2 | Positive regulator, JA-responsive | Arabidopsis thaliana, Artemisia argyi | oup.commaxapress.comfrontiersin.org |

Data Table: Phytohormonal Influence on Beta-Caryophyllene Biosynthesis

| Phytohormone | Effect on Beta-Caryophyllene Biosynthesis | Mechanism / Interaction Examples | Source |

| Jasmonic Acid | Positive regulation | Induces TPS gene expression via MYC2 | oup.commaxapress.comnih.govresearchgate.net |

| Abscisic Acid | Influential (can be complex) | Involved in BcPYL6-BcDIVARICATA-BcMYC2 module | oup.comresearchgate.netcolab.wsnih.gov |

Data Table: Environmental Factors and Beta-Caryophyllene Production

| Environmental Factor | Observed Effect on Beta-Caryophyllene Production | Notes / Examples | Source |

| Temperature Stress | Can influence transcription and biosynthesis | High temperature linked to increased production | oup.comrsc.orgscielo.br |

| Water Availability | Can influence levels | Drought stress may lead to increased levels | frontiersin.orgrsc.org |

| Biotic Factors | Can induce or suppress production | Herbivores and microbes influence volatile emission | rsc.org |

Impact of Light and Temperature

Environmental factors such as light and temperature can significantly influence the biosynthesis of volatile terpenoids, including β-caryophyllene. ontosight.airsc.org These factors can affect the expression levels of genes encoding enzymes involved in the biosynthetic pathways. ontosight.ai

Studies have shown that light intensity and spectrum, as well as photoperiod, can control both constitutive and inducible volatile biosynthesis and release in plants. rsc.org For instance, the expression of terpene synthase genes can be regulated by light. sci-hub.se In Rhodobacter capsulatus engineered to produce β-caryophyllene, cultivation conditions, including the use of IR light, were shown to increase sesquiterpenoid formation. nih.gov

Influence of Abiotic and Biotic Stress Conditions

Abiotic stresses, such as drought, salinity, and extreme temperatures, can significantly impact plant physiology and biochemistry, including the production of volatile compounds like β-caryophyllene. rsc.orgoup.comresearchgate.net These stressors can modulate biosynthetic pathways and regulate the production of secondary metabolites found in essential oils. researchgate.net β-Caryophyllene has been observed to be released at high concentrations by crops during drought stress or other abiotic stresses like temperature and salt. researchgate.netnih.gov This suggests a role for BCP in the plant's response to these challenging conditions. researchgate.netnih.gov

Biotic stresses, such as attacks by herbivores and pathogens, are well-known inducers of volatile organic compound production in plants, including β-caryophyllene. rsc.orgproquest.com β-Caryophyllene acts as a volatile cue in biotic interactions, both above and below ground. rsc.org For example, root damage by the western corn rootworm (Diabrotica virgifera virgifera) in maize plants triggers the emission of (E)-β-caryophyllene, which attracts entomopathogenic nematodes that prey on the larvae. proquest.comfrontiersin.org β-Caryophyllene has also been implicated as a defense mechanism against fungal pathogens like Pseudomonas syringae. rsc.orgoup.com The production and emission of plant volatiles can vary depending on the identity of the attacker. rsc.org

Microbes, including symbiotic rhizobia and plant growth-promoting rhizobacteria, can also influence the production of β-caryophyllene. rsc.orgproquest.com For instance, root colonization by nitrogen-fixing rhizobia can suppress β-caryophyllene production in the leaves of Phaseolus lunatus. rsc.org Conversely, inoculation with Pseudomonas putida has been shown to enhance the emission of β-caryophyllene in maize plants, triggering induced systemic resistance against a fungal pathogen. proquest.com

Species-Specific Biosynthesis Mechanisms

The biosynthesis of β-caryophyllene is carried out by specific β-caryophyllene synthase enzymes, which can vary in sequence and expression among different plant species. uniprot.orgoup.comcolab.wsutoronto.ca The presence and activity of these species-specific enzymes contribute to the variations in BCP production observed across the plant kingdom. oup.comcolab.ws

Case Studies in Selected Plant Species

Artemisia annua: Artemisia annua, also known as sweet wormwood, is a plant known for producing various sesquiterpenes, including artemisinin (B1665778) and β-caryophyllene. mdpi.comfrontiersin.org The β-caryophyllene synthase from A. annua (AaBCPS or QHS1) has been extensively studied. uniprot.orgutoronto.canih.gov This enzyme converts FPP to β-caryophyllene. uniprot.org Studies have shown that the expression of the AaBCPS gene can be upregulated by wounding and elicitor treatments, suggesting its role in defense responses. uniprot.org The accumulation of AaBCPS protein has been observed to increase in response to fungal elicitors. researchgate.netfrontiersin.org Genetic engineering approaches have utilized the AaBCPS gene for heterologous expression in other organisms to produce β-caryophyllene. mdpi.comresearchgate.netcdnsciencepub.com

Nicotiana benthamiana: Nicotiana benthamiana is a plant commonly used as a model system for transient gene expression studies due to its susceptibility to Agrobacterium-mediated transformation. mdpi.comoup.comcolab.ws It has been used to functionally validate β-caryophyllene synthase genes from other plant species. oup.comcolab.wscdnsciencepub.com For example, transient expression of the AaBCPS gene from Artemisia annua in N. benthamiana leaves resulted in the production of β-caryophyllene. researchgate.netutoronto.cacdnsciencepub.com This demonstrates the utility of N. benthamiana as a system for studying sesquiterpene biosynthesis enzymes.

Brassica campestris: Brassica campestris, including non-heading Chinese cabbage (pak choi), produces β-caryophyllene as a key volatile compound contributing to its aroma and defense. oup.comcolab.wsnih.gov Research in B. campestris has identified specific β-caryophyllene synthase genes, such as BcTPSa21, responsible for BCP biosynthesis. oup.comcolab.wsnih.gov Genetic analysis revealed that β-caryophyllene production in pak choi is controlled by a single dominant gene. oup.comcolab.ws The regulation of β-caryophyllene biosynthesis in B. campestris involves transcription factors like BcMYC2 and BcDIVARICATA, which can act as positive and negative regulators, respectively. oup.comcolab.ws Abscisic acid (ABA) also participates in the biosynthesis of β-caryophyllene in B. campestris through a regulatory module involving BcPYL6, BcDIVARICATA, and BcMYC2. oup.comcolab.ws Low temperatures have been shown to inhibit β-caryophyllene synthesis in this species, with the expression of regulatory genes like BcJAZ2 being significantly affected. maxapress.com

Artemisia vulgaris: Artemisia vulgaris (mugwort) is another species within the Artemisia genus that produces β-caryophyllene as a component of its essential oil. frontiersin.orgresearchgate.netnih.gov Studies have investigated the biosynthesis of β-caryophyllene in A. vulgaris using in vitro cultures, such as callus and hairy roots. frontiersin.orgresearchgate.netnih.govresearchgate.net Supplementation of culture media with the precursor farnesyl diphosphate (FDP) has been shown to enhance β-caryophyllene production in both callus and hairy root cultures of A. vulgaris. frontiersin.orgresearchgate.netnih.govresearchgate.net This indicates that the availability of the FPP precursor can be a limiting factor in BCP biosynthesis in this species. Agrobacterium rhizogenes-mediated transformation has been used to induce hairy root cultures in A. vulgaris, which have been shown to produce β-caryophyllene. frontiersin.orgresearchgate.netnih.gov

Molecular Mechanisms of Action

Receptor Interactions and Agonism

BCP's pharmacological profile is significantly shaped by its ability to interact with and modulate the activity of specific receptors.

Cannabinoid Receptor Type 2 (CB2R) Selective Agonism

Beta-caryophyllene (B1668595) is well-established as a selective agonist for the cannabinoid receptor type 2 (CB2R) nih.govmdpi.comnih.gov. This interaction is central to many of BCP's observed effects, particularly its anti-inflammatory and analgesic properties, as CB2R is predominantly expressed in peripheral tissues and immune cells nih.govnih.gov.

Molecular docking simulations have provided insights into the putative binding site of BCP within the CB2 receptor. These studies indicate that BCP interacts with a hydrophobic region within the amphipathic binding pocket of CB2R. Key residues involved in this interaction include F117 and W258, with ligand π–π stacking interactions observed between BCP's double bonds and these residues nih.govpnas.orgresearchgate.netebi.ac.ukutuvolter.fi. Other hydrophobic residues such as I198, V113, and M265 also appear to be in close interaction with BCP within the binding pocket researchgate.net.

Upon binding to the CB2 receptor, BCP initiates intracellular signaling events characteristic of CB2R activation. Studies have shown that BCP inhibits adenylate cyclase activity, leads to intracellular calcium transients, and weakly activates the mitogen-activated protein kinases (MAPKs) Erk1/2 and p38 in primary human monocytes nih.govpnas.orgresearchgate.net. This activation of CB2R by BCP has been demonstrated to modulate various downstream pathways, contributing to its therapeutic potential frontiersin.orgnih.gov. Molecular dynamics simulations further suggest that BCP can act as an allosteric modulator, affecting the conformation of the CB2R-orthosteric ligand complex and altering the positioning of toggle switch residues tandfonline.com.

Binding Site Characterization (e.g., F117, W258)

Peroxisome Proliferator-Activated Receptor (PPAR) Activation (PPAR-α, PPAR-γ)

In addition to its activity at CB2R, beta-caryophyllene has been shown to activate peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ isoforms projectcbd.orgmdpi.comkau.edu.safrontiersin.org. These nuclear receptors play crucial roles in regulating metabolism, inflammation, and cellular differentiation projectcbd.orgfrontiersin.org. Activation of PPAR-α and PPAR-γ by BCP contributes to its beneficial effects, including the modulation of lipid metabolism and anti-inflammatory responses mdpi.comfrontiersin.orgmdpi.comunito.it. Studies suggest that BCP's activation of PPAR-γ may occur following CB2R stimulation, indicating a potential cross-talk between these pathways mdpi.com.

Toll-like Receptor (TLR) Complex Inhibition (e.g., CD14/TLR4/MD2)

Beta-caryophyllene has been reported to inhibit pathways triggered by the activation of the Toll-like receptor complex, specifically the CD14/TLR4/MD2 complex kau.edu.saresearchgate.nettandfonline.comresearchgate.net. This complex is involved in recognizing pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), and initiating inflammatory responses through the production of pro-inflammatory cytokines researchgate.nettandfonline.comresearchgate.net. By inhibiting the CD14/TLR4/MD2 complex, BCP can reduce immune-inflammatory processes and the subsequent release of inflammatory mediators like IL-1β, IL-6, TNF-α, and NF-κB mdpi.comresearchgate.netresearchgate.netresearchgate.net.

Modulation of Opioid Receptors

Research indicates that beta-caryophyllene can modulate the opioid system, contributing to its analgesic effects mdpi.comkau.edu.sa. Studies have shown that BCP-induced antinociception can be reversed by opioid receptor antagonists, particularly selective μ-opioid receptor antagonists nih.gov. This modulation appears to be indirect, potentially involving the activation of CB2 receptors which then stimulates the release of endogenous opioids like β-endorphin from keratinocytes mdpi.comnih.govresearchgate.net. This released β-endorphin can then activate peripheral μ-opioid receptors on primary afferent neurons, leading to pain relief mdpi.comnih.gov. BCP has also been shown to enhance the painkilling effect of morphine, suggesting a synergistic interaction with μ-opioid receptor-dependent pathways mdpi.comkau.edu.sanih.govresearchgate.net.

Here is a summary of the receptor interactions of Beta-Caryophyllene:

| Receptor/Complex | Interaction Type | Key Effects | Supporting Evidence |

| Cannabinoid Receptor 2 (CB2R) | Selective Agonism | Anti-inflammatory, Analgesic, Immunomodulatory | nih.govmdpi.comnih.govnih.gov |

| PPAR-α and PPAR-γ | Activation | Modulation of metabolism, Anti-inflammatory | projectcbd.orgmdpi.comkau.edu.safrontiersin.orgmdpi.comunito.it |

| CD14/TLR4/MD2 Complex | Inhibition | Reduction of pro-inflammatory cytokine production, Immune-inflammatory processes | kau.edu.saresearchgate.nettandfonline.comresearchgate.net |

| Opioid Receptors (μ-opioid) | Indirect Modulation | Analgesia, Synergy with morphine | mdpi.comkau.edu.sanih.govresearchgate.net |

Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (α7-nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels involved in neurotransmission and various physiological processes. The α7 subtype (α7-nAChR) is particularly abundant in the nervous system and is implicated in cognitive function and inflammation. mdpi.comnih.govscielo.brfrontiersin.org Studies suggest that BCP may act as an antagonist at α7-nAChRs. researchgate.net While the precise details of this interaction and its functional consequences require further investigation, the potential for BCP to modulate α7-nAChR activity highlights a possible mechanism contributing to its biological effects. frontiersin.orgresearchgate.net

Transient Receptor Potential (TRP) Channel Modulation

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that act as sensors for various stimuli, including temperature, pressure, and chemical compounds. They play roles in pain perception, inflammation, and other physiological processes. nih.govresearchgate.net Research indicates that BCP can modulate the activity of certain TRP channels. For instance, studies have shown that BCP can influence the expression and activity of TRPV1 channels. mdpi.complos.orgnih.gov In a study involving a rat model of cerebral hypoperfusion/reperfusion, BCP treatment modulated TRPV1 levels in the frontal cortex. mdpi.comnih.gov Another study examining wound healing in mice found that BCP treatment significantly altered the expression of several TRP channel genes, including upregulation of TRPM1, TRPM6, TRPV4, and TRPV6, and downregulation of TRPM2 and TRPM3. plos.org These findings suggest that TRP channel modulation is a potential mechanism underlying some of BCP's observed effects. mdpi.complos.org

Data on BCP's Modulation of TRP Channel Gene Expression

| TRP Channel Gene | Effect of BCP Treatment (vs. Control) | Reference |

| TRPM1 | Significantly up-regulated | plos.org |

| TRPM6 | Significantly up-regulated | plos.org |

| TRPV4 | Significantly up-regulated | plos.org |

| TRPV6 | Significantly up-regulated | plos.org |

| TRPM2 | Significantly down-regulated | plos.org |

| TRPM3 | Significantly down-regulated | plos.org |

| TRPV1 | Modulated levels (context-dependent) | mdpi.comnih.gov |

Cellular Signaling Pathway Modulation

Beta-caryophyllene has been shown to influence several key intracellular signaling pathways that regulate crucial cellular processes such as inflammation, proliferation, survival, and apoptosis.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Aberrant NF-κB activation is implicated in various diseases, including cancer and inflammatory disorders. consensus.app Studies have consistently demonstrated that BCP can inhibit the NF-κB pathway. mdpi.comconsensus.appmdpi.commdpi.comnih.gov This inhibition can occur through various mechanisms, including blocking the degradation of IκBα, inhibiting the activation of IκBα kinase, and suppressing the nuclear translocation and phosphorylation of the p65 subunit of NF-κB. nih.gov By inhibiting NF-κB activation, BCP can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as other NF-κB-regulated gene products involved in anti-apoptosis, proliferation, invasion, and angiogenesis. mdpi.comconsensus.appmdpi.comnih.gov Beta-caryophyllene has been reported to inhibit NF-κB in various cell types, including cancer cells and microglial cells. mdpi.commdpi.comnih.gov

Data on BCP's Effect on NF-κB and Related Markers

| Target/Marker | Effect of BCP Treatment | Context/Cell Type | Reference |

| NF-κB activation | Blocked/Inhibited | Various tumor cells, LPS-induced systemic inflammation | mdpi.comconsensus.appnih.gov |

| IκBα degradation | Inhibited | Tumor cells | nih.gov |

| IκBα kinase activation | Inhibited | Tumor cells | nih.gov |

| p65 nuclear translocation | Inhibited | Tumor cells | nih.gov |

| p65 phosphorylation | Inhibited | Tumor cells | nih.gov |

| TNF-α production | Decreased | Inflammatory models, RAW 264.7 cells | mdpi.comconsensus.appmdpi.commdpi.com |

| IL-1β production | Decreased | Inflammatory models | mdpi.comconsensus.appmdpi.com |

| IL-6 production | Decreased | Inflammatory models, RAW 264.7 cells | mdpi.comconsensus.appmdpi.commdpi.com |

| iNOS enzyme | Inhibited | BV2 microglial cells | mdpi.comnih.gov |

| COX-2 enzyme | Inhibited | BV2 microglial cells | mdpi.comnih.govfortunepublish.combanglajol.info |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK1/2, JNK1/2, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK1/2, and p38, are critical signaling cascades that regulate diverse cellular activities like proliferation, differentiation, stress response, and apoptosis. medicinacomplementar.com.brcapes.gov.br Research indicates that BCP can modulate MAPK signaling, although the specific effects (activation or inhibition) can vary depending on the cellular context and the specific MAPK subtype. mdpi.comnih.govfortunepublish.combanglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.netnih.gov

In some cancer cell lines, beta-caryophyllene oxide (BCPO), a derivative of BCP, has been shown to induce the activation of ERK, JNK, and p38 MAPK. banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net This activation was found to be associated with the induction of apoptosis, potentially mediated by reactive oxygen species (ROS) generation. banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net Conversely, other studies suggest that BCP can inhibit MAPK pathways, such as p38 and JNK, in the context of inflammation. nih.govfortunepublish.com For example, BCP treatment downregulated the expression of p38 MAPK and JNK in a mouse model of diabetic cardiomyopathy. nih.gov Similarly, a standardized extract containing BCP suppressed the phosphorylation of ERK, JNK, and p38 in LPS-induced macrophage cells. fortunepublish.com These findings highlight the complex and context-dependent nature of BCP's interaction with MAPK signaling.

Data on BCP/BCPO's Modulation of MAPK Pathways

| MAPK Subtype | Effect of BCP/BCPO Treatment | Context/Cell Type | Reference |

| ERK | Activation | Human prostate and breast cancer cells (BCPO) | banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net |

| ERK | Phosphorylation suppressed | LPS-induced macrophage cells (BCP extract) | fortunepublish.com |

| JNK | Activation (slight) | Human prostate and breast cancer cells (BCPO) | banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net |

| JNK | Downregulated expression | Mouse diabetic cardiomyopathy model (BCP) | nih.gov |

| JNK | Phosphorylation suppressed | LPS-induced macrophage cells (BCP extract) | fortunepublish.com |

| p38 | Activation (slight) | Human prostate and breast cancer cells (BCPO) | banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net |

| p38 | Downregulated expression | Mouse diabetic cardiomyopathy model (BCP) | nih.gov |

| p38 | Phosphorylation suppressed | LPS-induced macrophage cells (BCP extract) | fortunepublish.com |

PI3K/AKT/mTOR/S6K1 Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR/S6K1 pathway is a major signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is frequently observed in cancer. mdpi.combanglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net Numerous studies have demonstrated that BCP and its oxide, BCPO, can inhibit the PI3K/AKT/mTOR/S6K1 pathway. mdpi.combanglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.netnih.govnih.govnih.gov This inhibition contributes to the anti-proliferative and pro-apoptotic effects of BCP observed in various cancer cell lines. banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.netnih.govnih.gov

Research in human prostate and breast cancer cells showed that BCPO inhibited the constitutive activation of the PI3K/AKT/mTOR/S6K1 signaling cascade. banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net This inhibition was linked to suppressed cell proliferation and downregulation of gene products that promote cell survival and prevent apoptosis. banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net Similarly, BCP has been reported to inhibit the AKT/mTOR/S6K1 pathway in multiple myeloma cells and bladder cancer cells, contributing to reduced cell viability and increased apoptosis. nih.govnih.gov The ability of BCP to interfere with this crucial survival pathway highlights its potential as a modulator of cellular fate.

Data on BCP/BCPO's Inhibition of the PI3K/AKT/mTOR/S6K1 Pathway

| Pathway Component | Effect of BCP/BCPO Treatment | Context/Cell Type | Reference |

| PI3K/AKT/mTOR/S6K1 | Inhibition | Human prostate and breast cancer cells (BCPO) | banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net |

| AKT | Inhibition | Multiple myeloma cells, Bladder cancer cells (BCP) | nih.govnih.govresearchgate.net |

| mTOR | Inhibition | Bladder cancer cells (BCP) | nih.gov |

| S6K1 | Inhibition | Human prostate and breast cancer cells (BCPO) | banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net |

| PI3K/AKT/mTOR | Modulation | Cancer cell lines | mdpi.com |

JAK/STAT Pathway Modulation (e.g., STAT1, STAT3)

The Janus Kinase (JAK)/Signal Transducers and Activators of Transcription (STAT) pathway is involved in mediating signals from cytokines and growth factors, playing critical roles in cell growth, survival, differentiation, and immune responses. mdpi.comnih.gov STAT3, in particular, is often constitutively activated in various cancers and contributes to tumor cell proliferation and survival. mdpi.combanglajol.infonih.govnih.govmdpi.comdntb.gov.uaresearchgate.netmdpi.com

Research indicates that BCP and BCPO can modulate the JAK/STAT pathway, particularly affecting STAT3. mdpi.combanglajol.infonih.govnih.govmdpi.comdntb.gov.uaresearchgate.netmdpi.com Studies have shown that BCPO can inhibit constitutive STAT3 activation in various cancer cell lines, including multiple myeloma, prostate, and breast cancer cells. mdpi.combanglajol.infonih.gov This inhibition of STAT3 signaling is considered a key mechanism by which BCPO exerts its anti-cancer effects. banglajol.infonih.govdntb.gov.ua Beta-caryophyllene has also been reported to induce apoptosis and inflammation via ROS and the JAK1/STAT3 signaling pathway in osteosarcoma cells. mdpi.commdpi.comresearchgate.netnih.gov Furthermore, BCP has been shown to suppress STAT3, mTOR, and AKT protein expressions in human bladder cancer cells. nih.gov The modulation of the JAK/STAT pathway, especially the inhibition of STAT3, represents an important aspect of BCP's molecular activity. mdpi.combanglajol.infonih.govnih.govdntb.gov.uamdpi.com

Data on BCP/BCPO's Modulation of the JAK/STAT Pathway

| Pathway Component | Effect of BCP/BCPO Treatment | Context/Cell Type | Reference |

| STAT3 | Inhibition | Multiple myeloma, prostate, breast cancer cells (BCPO) | mdpi.combanglajol.infonih.gov |

| STAT3 | Activation (context-dependent) | MG-63 osteosarcoma cells (BCP) | mdpi.commdpi.comresearchgate.netnih.gov |

| STAT3 | Suppression | Human bladder cancer cells (BCP) | nih.gov |

| JAK1 | Upstream effect/Modulation | Cancer studies | mdpi.combanglajol.infodntb.gov.uaresearchgate.net |

| JAK1 | Inhibition (indirect) | Via inhibition of STAT3 upstream components (BCPO) | banglajol.info |

| STAT1 | Activation | MG-63 cells (stimulated with IFN-α, IFN-γ) - modulated by context | mdpi.com |

Wnt/β-catenin Pathway Downregulation

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays critical roles in embryonic development, tissue homeostasis, and various disease states, including cancer. Aberrant activation of this pathway is frequently observed in numerous cancers, promoting cell proliferation, survival, and migration. Studies have indicated that beta-caryophyllene can modulate this pathway. For instance, in multiple myeloma (MM) cells, BCP has been reported to inhibit cell proliferation through the modulation of critical signaling pathways, including Wnt/β-catenin nih.gov. Specifically, BCP regulated cell proliferation through crosstalk between Akt, β-catenin, and cyclin D1/CDK 4-6 in a concentration-dependent manner in MM cells nih.gov. This suggests that BCP's anti-proliferative effects may, in part, be mediated by the downregulation of the Wnt/β-catenin pathway.

AMPK/CREB Pathway Activation

The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that regulates metabolic homeostasis. The cAMP response element-binding protein (CREB) is a transcription factor involved in various cellular processes, including neuronal survival and plasticity. Activation of the AMPK/CREB pathway is often associated with beneficial cellular outcomes, such as improved mitochondrial function and increased expression of neurotrophic factors. Research suggests that BCP can activate the AMPK/CREB pathway. In rat cortical neurons/glia mixed cultures subjected to oxygen-glucose deprivation/re-oxygenation, BCP was found to reduce ischemic injury via CB2-induced activation of the AMPK/CREB pathway and subsequent increased expression of brain-derived neurotrophic factor (BDNF), a known CREB target gene product mdpi.com. This indicates a potential mechanism by which BCP may exert neuroprotective effects. The modulation of the AMPK/CREB pathway has also been noted as a principal pharmacological and molecular mechanism observed with BCP treatment in experimental models involving chronic low-grade inflammatory states mdpi.com.

Nrf2/Keap1/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1)/Heme oxygenase-1 (HO-1) pathway is a major defense mechanism against oxidative stress and inflammation. Nrf2 is a transcription factor that, under normal conditions, is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic insults, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes, including HO-1. Studies have demonstrated that beta-caryophyllene can activate the Nrf2/Keap1/HO-1 pathway. For example, BCP treatment amplified the antioxidant enzyme activities and Keap1/Nrf2/HO-1/NQO1 pathway components in a model of hepatic ischemia-reperfusion induced injury europeanreview.org, nih.gov. In middle cerebral artery occlusion reperfusion (MCAO/R) rats, BCP enhanced Nrf2 nuclear translocation and activated the Nrf2/HO-1 pathway, which protected against ferroptosis researchgate.net. This activation contributes to BCP's antioxidant and cytoprotective properties. The modulation of the Nrf2/Keap1/HO-1 pathway is also considered a principal mechanism of BCP in inflammatory states mdpi.com.

Cell Cycle Checkpoint Modulation (e.g., p21, p27, cyclin D1, cyclin E)

Cell cycle progression is tightly controlled by a series of checkpoints regulated by cyclins and cyclin-dependent kinases (CDKs), as well as CDK inhibitors like p21 and p27. Dysregulation of the cell cycle is a hallmark of cancer. Beta-caryophyllene has been shown to modulate cell cycle checkpoints. In human lung cancer cells, BCP induced G1 cell cycle arrest by upregulating p21 and p27 and downregulating cyclin D1 and E researchgate.net, nih.gov, nih.gov. Similar effects have been observed in other cancer cell lines, where BCP induced G1 or G2/M phase arrest mdpi.com, researchgate.net. This modulation of cell cycle regulatory proteins suggests a mechanism by which BCP may inhibit cancer cell proliferation.

Here is a summary of BCP's effects on key cell cycle regulators:

| Protein | Effect of BCP Treatment | Cell Line/Model | Reference |

| p21 | Upregulation | Human lung cancer cells | researchgate.net, nih.gov, nih.gov |

| p27 | Upregulation | Human lung cancer cells | researchgate.net, nih.gov, nih.gov |

| Cyclin D1 | Downregulation | Human lung cancer cells, Multiple Myeloma cells | researchgate.net, nih.gov, nih.gov, nih.gov |

| Cyclin E | Downregulation | Human lung cancer cells | researchgate.net, nih.gov, nih.gov |

| CDK2 | Downregulation | Human lung cancer cells | nih.gov |

| CDK4 | Downregulation | Human lung cancer cells, Multiple Myeloma cells | nih.gov, nih.gov |

| CDK6 | Downregulation | Human lung cancer cells | nih.gov |

| p-RB | Decreased levels | Human lung cancer cells | nih.gov |

Reactive Oxygen Species (ROS) Modulation and Mitochondrial Dysfunction

Reactive Oxygen Species (ROS) are chemically reactive species containing oxygen. While ROS play roles in normal cellular signaling, excessive levels can lead to oxidative stress, damaging cellular components, including mitochondria. Mitochondrial dysfunction is implicated in various pathologies, including neurodegenerative diseases and cancer. Beta-caryophyllene has been shown to modulate ROS levels and influence mitochondrial function. BCP treatment has been reported to induce ROS generation in various cancer cell lines mdpi.com, researchgate.net. This increased ROS production is often associated with the induction of apoptosis and mitochondrial dysfunction mdpi.com, researchgate.net. For instance, BCP-induced ROS generation was linked to mitochondrial apoptosis through increased levels of caspase-3 and Bax and downregulation of Bcl-2 in MG-63 cells mdpi.com, researchgate.net. Conversely, in the context of neuroprotection, BCP's antioxidant properties, potentially mediated through Nrf2 activation, may help counter oxidative stress and preserve mitochondrial function encyclopedia.pub, nih.gov, researchgate.net, nih.gov. The effect of BCP on ROS and mitochondrial dysfunction appears to be context-dependent, potentially promoting oxidative stress and apoptosis in cancer cells while offering protection against oxidative damage in other cell types.

Caspase Activation and Bax/Bcl-2 Ratio Modulation

Apoptosis, or programmed cell death, is a crucial process for development and tissue homeostasis. It is tightly regulated by the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). Caspases are a family of proteases that play central roles in the execution phase of apoptosis. Beta-caryophyllene has been shown to induce apoptosis by modulating the expression and activity of these key players. BCP has been reported to activate caspases, including caspase-3, caspase-8, and caspase-9, in various cancer cell lines mdpi.com, nih.gov, nih.gov, nih.gov, umw.edu.pl. Concurrently, BCP treatment often leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio towards apoptosis mdpi.com, nih.gov, nih.gov, nih.gov, umw.edu.pl, phcog.com, researchgate.net. This modulation of the Bax/Bcl-2 ratio and subsequent caspase activation is considered a major mechanism by which BCP induces cell death in cancer cells.

Here is a summary of BCP's effects on apoptotic markers:

| Protein | Effect of BCP Treatment | Cell Line/Model | Reference |

| Bax | Upregulation | Multiple Myeloma cells, MG-63 cells, MOLT-4 cells, DMBA-induced skin cancer model | mdpi.com, nih.gov, umw.edu.pl, phcog.com, researchgate.net |

| Bcl-2 | Downregulation | Multiple Myeloma cells, MG-63 cells, MOLT-4 cells, DMBA-induced skin cancer model | mdpi.com, nih.gov, umw.edu.pl, phcog.com, researchgate.net |

| Caspase-3 | Activation/Upregulation | Multiple Myeloma cells, MG-63 cells, MOLT-4 cells, DMBA-induced skin cancer model | mdpi.com, nih.gov, umw.edu.pl, phcog.com, researchgate.net |

| Caspase-8 | Activation | Human lung cancer cells, MOLT-4 cells | nih.gov, phcog.com |

| Caspase-9 | Activation/Upregulation | Human lung cancer cells, DMBA-induced skin cancer model | nih.gov, umw.edu.pl |

Modulation of DNA Replication and DNA Damage Response

Disruption of DNA replication and the DNA damage response (DDR) are critical mechanisms by which certain natural compounds, including BCP, can induce cell cycle arrest and promote apoptosis in cancer cells mdpi.com. The DNA damage response is a coordinated cellular mechanism involving damage signaling, repair, and cell cycle checkpoints that maintain genomic stability mutagen-brasil.org.brunc.edu. Accurate DNA replication is essential for cell survival, and cells have evolved mechanisms, such as post-replication repair (PRR), to tolerate DNA lesions encountered during replication unc.edu. PRR pathways, including trans-lesion synthesis (TLS) and template switching, prevent replication fork collapse and the formation of DNA double-strand breaks unc.edu.

BCP has been found to delay DNA damage repair mdpi.com. Studies suggest that BCP can activate cell cycle checkpoints to promote apoptosis in cancer cells mdpi.com. This can occur through mechanisms such as upregulating reactive oxygen species (ROS), inducing mitochondrial dysfunction, activating caspases and Bax, and downregulating Bcl-2 mdpi.com.

Enzyme Inhibition and Modulation

BCP and its derivative, beta-caryophyllene oxide (BCPO), have been shown to interact with and modulate the activity of various enzymes and proteins involved in cellular processes.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain nih.gov. Beta-caryophyllene has been reported to exert anti-inflammatory effects by inhibiting key inflammatory mediators, including COX-2 mdpi.com. Studies suggest that BCP can inhibit the transcription of COX-2 mdpi.com. BCPO has also been reported to suppress the expression of COX-2 banglajol.info. While the precise mechanisms for COX-2 inhibition by BCP are not fully defined, its ability to reduce pro-inflammatory mediators is a key aspect of its anti-inflammatory properties nih.govmdpi.com.

Cyclin-Dependent Kinase (CDK6) Interactions

Cyclin-dependent kinases (CDKs), in conjunction with cyclins, regulate the progression of the cell cycle banglajol.info. CDK6 is a kinase that plays a role in the transition from the G1 phase to the S phase of the cell cycle mdpi.com. Molecular docking studies have indicated that BCP can interact with cyclin-dependent kinase CDK6 researchgate.netresearchgate.net. These studies suggest that BCP can bind to CDK6 at multiple sites with stable binding energy researchgate.netresearchgate.net.

In experimental settings, BCP treatment has been shown to significantly reduce CDK6 levels in certain cancer cell lines mdpi.com. This reduction in CDK6 expression, along with the downregulation of cyclin D1, is associated with BCP's anti-proliferative effects and modulation of the cell cycle mdpi.com.

Data on BCP interaction with CDK6:

| Interaction Type | Target Protein | Binding Energy (kcal/mol) | Binding Sites | Reference |

| Virtual Interaction | CDK6 | -7.8 | Four | researchgate.netresearchgate.net |

P-glycoprotein (P-gp) Interaction and Efflux Pump Modulation

P-glycoprotein (P-gp), also known as ABCB1 or MDR1, is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting various molecules, including many drugs, out of cells mdpi.comnih.govwikipedia.org. Overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer cells mdpi.comwikipedia.orgfrontiersin.org.

BCP has demonstrated the ability to enhance chemosensitization in cancer by targeting ABC transporters, including P-gp mdpi.com. This modulation may occur through direct inhibition of P-gp mdpi.com. Studies using molecular docking and dynamic simulation have shown that BCP can interact with active residues near the ATP binding domain of P-gp mdpi.commdpi.com. BCP has shown a higher inhibition potential and stronger binding to P-gp compared to caryophyllene (B1175711) sesquiterpene mdpi.com.